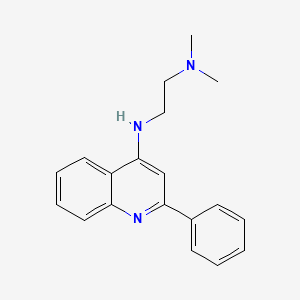![molecular formula C13H20N6 B10796220 1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10796220.png)
1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound known for its unique structure and properties It belongs to the class of triazine compounds, which are characterized by a three-nitrogen ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-(dimethylamino)aniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazine ring. The reaction is usually conducted at a temperature range of 0-5°C to ensure the stability of the intermediates and to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
化学反应分析
Types of Reactions
1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted triazine compounds.
科学研究应用
1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or dye due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins or nucleic acids, leading to the formation of covalent adducts. This interaction can disrupt normal cellular processes, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
1,3,5-Triazine derivatives: These compounds share the triazine ring structure but differ in the substituents attached to the ring. The presence of the dimethylamino group in this compound imparts unique electronic and steric properties.
Aminophenyl derivatives: Compounds with an aminophenyl group exhibit similar reactivity but may differ in their overall stability and solubility.
Dimethylamino compounds: These compounds contain the dimethylamino functional group, which can influence their chemical and biological properties.
属性
分子式 |
C13H20N6 |
|---|---|
分子量 |
260.34 g/mol |
IUPAC 名称 |
1-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H20N6/c1-13(2)17-11(14)16-12(15)19(13)10-7-5-9(6-8-10)18(3)4/h5-8H,1-4H3,(H4,14,15,16,17) |
InChI 键 |
KSAUAMZGQWQPHW-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)N(C)C)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea](/img/structure/B10796150.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol](/img/structure/B10796162.png)
![4-(tert-butyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B10796166.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796174.png)
![(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride](/img/structure/B10796184.png)

![5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B10796196.png)
![N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10796199.png)

![N-(2-ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B10796205.png)
![8-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B10796212.png)
